molecular formula C10H20N2O3 B8220315 tert-ButylN-[(3R)-3-(aminomethyl)oxolan-3-yl]carbamate

tert-ButylN-[(3R)-3-(aminomethyl)oxolan-3-yl]carbamate

Cat. No.: B8220315
M. Wt: 216.28 g/mol
InChI Key: GBPPASYXYUJDQC-SNVBAGLBSA-N
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Description

tert-ButylN-[(3R)-3-(aminomethyl)oxolan-3-yl]carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a tert-butyl group, an oxolane ring, and a carbamate functional group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-ButylN-[(3R)-3-(aminomethyl)oxolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxolane derivative. One common method includes the use of tert-butyl chloroformate and 3-(aminomethyl)oxolane under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[(3R)-3-(aminomethyl)oxolan-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, tert-ButylN-[(3R)-3-(aminomethyl)oxolan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur without interference from the amine functionality .

Biology

In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its unique structure makes it a valuable tool for probing the active sites of enzymes and understanding their catalytic processes .

Medicine

It can be used to synthesize prodrugs that release active pharmaceutical ingredients in a controlled manner .

Industry

Industrially, this compound is employed in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-ButylN-[(3R)-3-(aminomethyl)oxolan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways and affect cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-ButylN-[(3R)-3-(aminomethyl)oxolan-3-yl]carbamate is unique due to its oxolane ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl N-[(3R)-3-(aminomethyl)oxolan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-10(6-11)4-5-14-7-10/h4-7,11H2,1-3H3,(H,12,13)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPPASYXYUJDQC-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]1(CCOC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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